molecular formula C7H9Br2ClN2 B2690928 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1706432-11-2

2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No. B2690928
CAS RN: 1706432-11-2
M. Wt: 316.42
InChI Key: NQTZSTFNOIESSQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride, also known as DBPP, is a synthetic organic compound with a wide range of applications in the scientific research field. DBPP has been extensively studied in the past few decades and has been found to have many useful properties in laboratory experiments. DBPP is a versatile and highly reactive compound, and its structure is highly adaptable to many different types of experiments.

Scientific Research Applications

Efficient Synthesis and Derivatization

Research has demonstrated the utility of pyrrolopyridine derivatives as versatile building blocks in organic synthesis. For instance, Figueroa‐Pérez et al. (2006) discussed the synthesis of 4-substituted 7-azaindole derivatives using related pyrrolopyridine compounds through simple nucleophilic displacement, highlighting the compound's role in facilitating the efficient synthesis of complex organic molecules Figueroa‐Pérez, S., Bennabi, S., Schirok, H., & Thutewohl, M. (2006). Tetrahedron Letters.

Metal-Organic Frameworks (MOFs)

Ghosh et al. (2005) explored the formation of 2-D metal−organic framework (MOF) structures utilizing pyridine dicarboxylate and bipyridine derivatives, showcasing the potential of pyrrolopyridine-related compounds in the development of MOFs with intricate hydrogen bonding and void spaces for potential applications in gas storage and separation Ghosh, S., Ribas, J., & Bharadwaj, P. K. (2005). Crystal Growth & Design.

Conducting Polymers

Sotzing et al. (1996) reported on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, indicating the use of pyrrolopyridine derivatives in creating conducting polymers with low oxidation potentials, which opens avenues for their use in electronic devices and sensors Sotzing, G., Reynolds, J., Katritzky, A., Soloducho, J., Belyakov, S., & Musgrave, R. P. (1996). Macromolecules.

Novel Heterocycle Synthesis

Murthy et al. (2017) presented the synthesis, characterization, and a detailed reactivity study of a pyrrolopyridinone derivative, elucidating its potential in developing new molecules with significant applications in non-linear optics and possibly as precursors for pharmaceutical compounds Murthy, P., Mary, Y., Suneetha, V., Panicker, C. Y., Armaković, S., Armaković, S., Giri, L., Suchetan, P., & Alsenoy, C. (2017). Journal of Molecular Structure.

properties

IUPAC Name

2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2.ClH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10-11H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTZSTFNOIESSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=C2Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride

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